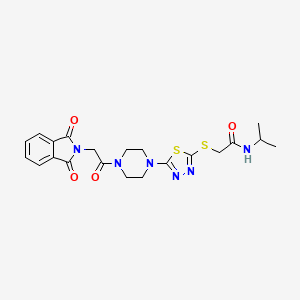

![molecular formula C20H16N6O B2484678 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097867-88-2](/img/structure/B2484678.png)

3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of heteroaryl-containing benzamide derivatives involves multi-step chemical processes, starting from basic aromatic or heteroaromatic compounds. For instance, one study describes the synthesis of a glucokinase activator, where benzamide derivatives were synthesized and screened for their ability to increase glucose uptake and glucokinase activity in rat hepatocytes (Park et al., 2014). These synthetic routes typically involve nucleophilic substitution reactions, condensation, and sometimes cyclization steps, depending on the target molecule's complexity.

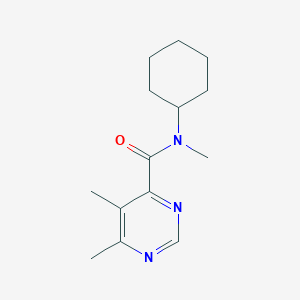

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has been elucidated through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, showcasing the importance of structural determination in understanding the compound's chemical behavior (Kumara et al., 2018).

Chemical Reactions and Properties

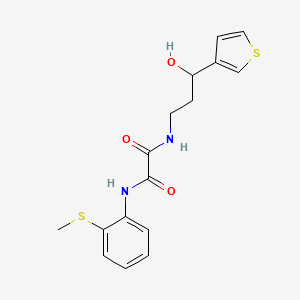

Chemical reactions involving pyrazole derivatives can include functionalization, where the pyrazole ring serves as a reactive site for various chemical transformations. For instance, the reaction of pyrazole-3-carboxylic acid with 2,3-diaminopyridine demonstrates the functionalization capabilities of pyrazole derivatives, leading to diverse chemical structures (Yıldırım et al., 2005). These reactions are crucial for developing new compounds with potential biological activities.

Physical Properties Analysis

The physical properties of benzamide and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While specific data on 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is not available, studies on similar compounds provide insights into how structural features affect these properties. For example, the synthesis and characterization of various benzamide derivatives reveal how substituents on the benzamide core can affect the compound's physical characteristics (Zhang et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrazole and benzamide derivatives, including their reactivity, chemical stability, and interactions with biological molecules, are pivotal for their potential therapeutic applications. These properties are often explored through experimental assays and theoretical calculations, aiming to understand the compound's mechanism of action at the molecular level. For example, studies on the biological activities of novel benzamide derivatives underscore the significance of chemical properties in determining a compound's suitability as a therapeutic agent (Zhang et al., 2019).

Applications De Recherche Scientifique

Experimental and Theoretical Studies on Functionalization Reactions

Researchers have investigated the functionalization reactions of pyrazole derivatives, providing insights into the synthesis and theoretical aspects of related compounds. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and the theoretical examination of these reactions offer a foundation for understanding the reactivity and potential applications of similar benzamide derivatives in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Molecular Docking

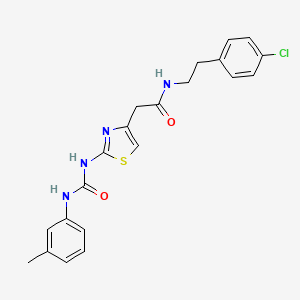

The synthesis of novel pyridine and fused pyridine derivatives from related precursors and their evaluation through molecular docking screenings towards specific proteins indicate the pharmaceutical and chemical interest in such compounds. These activities highlight their potential antimicrobial and antioxidant properties, underscoring the relevance of benzamide and pyrazole derivatives in medicinal chemistry (Flefel et al., 2018).

Antiviral Activity Against Influenza

A study on the synthesis of benzamide-based 5-aminopyrazoles and their efficacy against the influenza A virus (H5N1) suggests significant antiviral activities. This research demonstrates the potential of such compounds in the development of new antiviral agents, providing a basis for the exploration of 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide in similar contexts (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Synthesis and Biological Evaluation

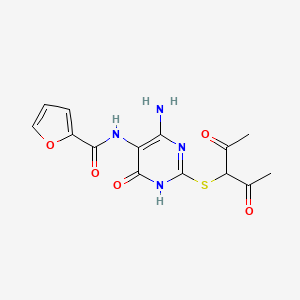

The novel synthesis of pyrazole, pyrimidine, and isoxazole derivatives incorporating a N-methylphthalimide moiety and their evaluation as antimicrobial agents highlight the broad interest in pyrazole and benzamide derivatives for developing new therapeutic agents. This research underscores the diverse scientific applications of such compounds, including their potential use in treating microbial infections (Al-Omran & El-Khair, 2005).

Mécanisme D'action

Target of Action

The primary target of the compound 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a protein kinase that plays a crucial role in the immune response and has been associated with various disorders, including cancer .

Mode of Action

3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide acts as an inhibitor of HPK1 . By binding to HPK1, the compound prevents the kinase from performing its normal function, which disrupts the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of HPK1 by 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide affects several biochemical pathways. HPK1 is involved in the MAPK signaling pathway, which plays a key role in cellular proliferation, differentiation, and apoptosis . By inhibiting HPK1, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Result of Action

The result of the action of 3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is the modulation of HPK1 activity, which can lead to the inhibition of the MAPK signaling pathway . This can result in the disruption of cellular processes such as proliferation and differentiation, potentially leading to the death of cancer cells .

Propriétés

IUPAC Name |

3-pyrazol-1-yl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O/c27-20(16-3-1-4-17(13-16)26-12-2-7-25-26)24-14-18-19(23-11-10-22-18)15-5-8-21-9-6-15/h1-13H,14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCUQVLITWVXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)

![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)